molecular formula C16H19N3O5 B2503070 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 899743-76-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No. B2503070
M. Wt: 333.344
InChI Key: NYYJLPZTCHEPEI-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic molecule that has been the subject of various studies due to its potential applications in different fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and the methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include chlorination, condensation, and hydrolysis. For instance, a new synthesis technology for a similar compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a starting material, resulting in a yield of up to 75.2% and suitability for large-scale industrial production . Additionally, chiral auxiliary-bearing isocyanides have been used as synthons in the synthesis of optically active oxazoles, demonstrating the potential for creating enantiomerically pure compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the molecular structure of a strongly fluorescent oxazole derivative was elucidated by X-ray crystallography . Similarly, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are characterized by their specificity and the formation of desired products with high purity. The use of superbase P(MeNCH2CH2)3N in the synthesis of oxazole derivatives indicates the importance of selecting appropriate reagents and conditions to drive the reaction towards the desired outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the optically active oxazole derivative mentioned earlier exhibits high fluorescence quantum yields, which is a significant physical property for applications in materials science . The intermolecular hydrogen bonding patterns observed in the crystal structures of triazole derivatives suggest that these compounds could have unique chemical properties, such as solubility and reactivity, which are influenced by their solid-state structure .

Scientific Research Applications

Chemical Synthesis and Mechanism Studies

Research on similar chemical structures, such as dimeric non-phenolic β-O-4-type lignin model compounds, investigates the mechanisms of bond cleavage during processes like acidolysis. These studies are crucial for understanding chemical reactions at a molecular level, which could be relevant to the synthesis and breakdown of complex organic compounds, including "N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide" (T. Yokoyama, 2015).

Environmental Toxicology

Studies on the environmental impact and toxicology of various compounds, including chlorinated solvents and ethylmercury, can provide insights into the environmental and health safety aspects of handling complex organic compounds. Such research aids in assessing the risks and guiding the safe use of chemicals in various applications (A. Ruder, 2006); (J. Dórea, M. Farina, J. Rocha, 2013).

Biodegradation and Environmental Fate

Understanding the biodegradation pathways and environmental fate of substances similar to "N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide" is essential for environmental sciences. Research on the microbial degradation of organic compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), sheds light on the processes that govern the breakdown and removal of contaminants from the environment (T. Schmidt, M. Schirmer, H. Weiss, S. Haderlein, 2004).

Alternative Energy Sources

Explorations into renewable and sustainable energy sources, including the production of ethyl alcohol from lignocellulosic materials, might reflect the potential of utilizing complex organic molecules in energy generation. Such research is pivotal in developing alternative fuels and chemicals from renewable resources (G. Swati, S. Haldar, A. Ganguly, P. Chatterjee, 2013).

Ethylene Inhibition in Agriculture

The application of 1-methylcyclopropene (1-MCP) to inhibit ethylene action in fruits and vegetables highlights the role of organic chemistry in enhancing agricultural produce's shelf life and quality. This area of research could be relevant to understanding how similar compounds might be used to regulate plant growth and development (S. Blankenship, J. Dole, 2003).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-7-6-11-4-5-12(22-2)13(9-11)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYJLPZTCHEPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

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